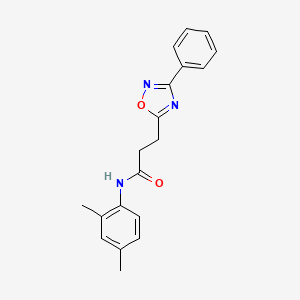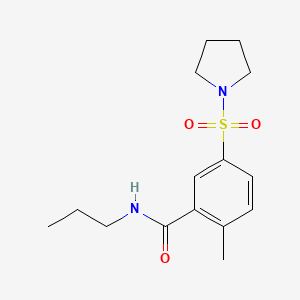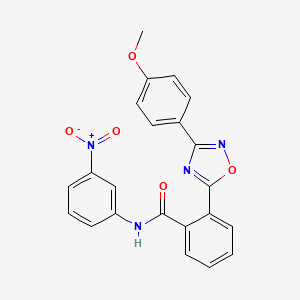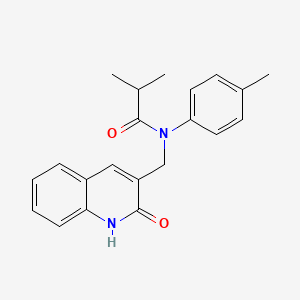
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MO-1" and is a member of the oxadiazole family of compounds. The purpose of
Mecanismo De Acción
The mechanism of action of MO-1 involves its ability to inhibit the activity of various enzymes and proteins in the body. For example, MO-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting the activity of COX-2, MO-1 can reduce inflammation and pain. Additionally, MO-1 has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
MO-1 has been shown to have a wide range of biochemical and physiological effects. In animal studies, MO-1 has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, MO-1 has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MO-1 is its versatility in various scientific applications. MO-1 can be easily synthesized in the laboratory, and its purity and yield can be optimized through various purification techniques. However, one of the limitations of MO-1 is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for MO-1 research. One potential area of research is the development of new drugs based on the structure of MO-1. Additionally, further studies are needed to fully understand the mechanism of action of MO-1 and its potential applications in various scientific fields. Finally, additional research is needed to determine the potential toxicity of MO-1 and its safety for use in humans.
In conclusion, MO-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its versatility and potential therapeutic properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of MO-1 involves a multi-step process that includes the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-one. This intermediate is then reacted with 3-bromopyridine to form the final product, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide. The purity and yield of the final product can be optimized by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
MO-1 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. MO-1 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-15-9-7-13(8-10-15)18-21-17(25-22-18)6-2-5-16(23)20-14-4-3-11-19-12-14/h3-4,7-12H,2,5-6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLRGAMWBABZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)




![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)


